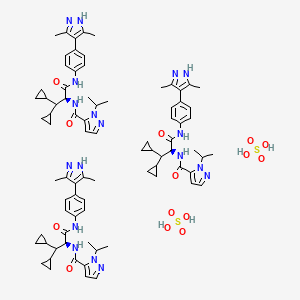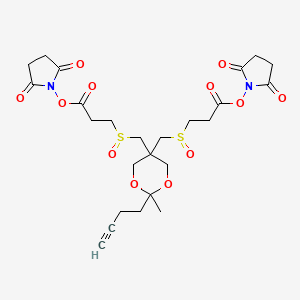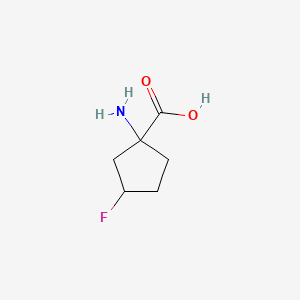![molecular formula C9H7BrN2O2 B13907880 3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Vorbereitungsmethoden
The synthesis of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position and forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Industrial production methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C-3 position can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Pd-catalyzed decarboxylative arylation, to form complex molecules.
Common reagents used in these reactions include bromine, palladium catalysts, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2-methylimidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-bromoimidazo[1,2-a]pyridine: A similar compound with bromine substitution but without the carboxylic acid group.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substitutions and functional groups.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid.
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
3-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
FBYLXPGQSCYHDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=C(C2=N1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)


![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)




